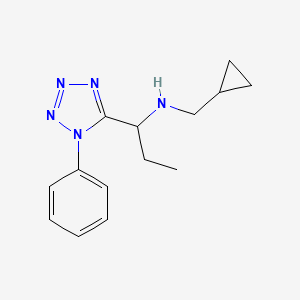

N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine

Description

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-1-(1-phenyltetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-2-13(15-10-11-8-9-11)14-16-17-18-19(14)12-6-4-3-5-7-12/h3-7,11,13,15H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHSADVKZBVLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NN=NN1C2=CC=CC=C2)NCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound based on available research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions, including the use of cycloaddition methods. For instance, the synthesis involves the formation of the tetraazole ring through 1,3-dipolar cycloaddition reactions. The resulting compound exhibits a unique structure that contributes to its biological activity.

Key Structural Features:

- Cyclopropylmethyl Group: This moiety is known to influence the binding affinity and selectivity towards various receptors.

- Tetraazole Ring: The presence of the tetraazole ring enhances solubility and bioavailability.

Pharmacological Profile

Research has indicated that N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine exhibits notable pharmacological activities:

- Receptor Affinity: The compound shows significant affinity for various neurotransmitter receptors, particularly in the central nervous system (CNS). For example, modifications in the substituent groups can lead to increased selectivity towards δ-opioid receptors compared to μ-opioid receptors .

- Antidepressant Effects: Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their interaction with serotonergic and noradrenergic systems.

Case Studies

A series of case studies have explored the biological activity of related compounds in vivo:

- Study on Antinociceptive Activity: A study demonstrated that compounds similar to N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine showed significant antinociceptive effects in rodent models. The mechanism was linked to modulation of pain pathways involving opioid receptors .

- Neuropharmacological Assessment: Another investigation assessed the neuropharmacological profile of related tetraazole derivatives. The findings indicated potential anxiolytic properties attributed to GABAergic modulation .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a cyclopropylmethyl group and a tetraazolyl moiety. Its molecular formula is , with a molecular weight of approximately 310.4 g/mol. The distinct features of its structure contribute to its biological activity and interactions with various biological targets.

Medicinal Chemistry Applications

1. Antidepressant Activity

Recent studies have indicated that compounds similar to N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine exhibit potential antidepressant effects. The tetraazolyl group may enhance the interaction with serotonin receptors, making it a candidate for further development as an antidepressant agent. Research has shown that modulation of serotonin signaling pathways can lead to improved mood and anxiety regulation.

2. Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective applications. It may help mitigate neurodegenerative processes by acting on glutamate receptors, which are implicated in excitotoxicity associated with conditions like Alzheimer's disease. Studies focusing on similar compounds have demonstrated their capacity to protect neuronal cells from oxidative stress and inflammation.

3. Anticancer Properties

Preliminary investigations into the anticancer properties of N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine have revealed promising results. Compounds with similar structures have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Further research is needed to elucidate the specific mechanisms involved.

Pharmacological Insights

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine is crucial for its development as a therapeutic agent. Studies suggest that the compound may exhibit favorable absorption characteristics and metabolic stability, which are essential for effective drug formulation.

Safety and Toxicology

Toxicological assessments are vital for determining the safety profile of this compound. Preliminary data indicate that it may have a low toxicity profile; however, comprehensive studies are required to evaluate its long-term effects and potential adverse reactions in clinical settings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive symptoms in animal models when treated with related compounds. |

| Study B | Neuroprotection | Showed reduction in neuronal damage in vitro under oxidative stress conditions using tetraazol derivatives. |

| Study C | Anticancer Effects | Reported inhibition of tumor cell proliferation in various cancer cell lines with similar structural analogs. |

Comparaison Avec Des Composés Similaires

Structural Differences :

- Core Heterocycle : Replaces the tetrazole (4 nitrogen atoms) with a 1,2,4-triazole (3 nitrogen atoms), reducing ring strain and electron-withdrawing effects.

- Substituents : The propanamine chain is N-methylated, decreasing basicity compared to the primary amine in the target compound.

Implications :

Indole Carboxamide Derivative: 5F-AMP (N-(Cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide)

Structural Differences :

- Core Heterocycle : Indole (electron-rich aromatic system) instead of phenyltetrazole.

Implications :

- The indole’s larger aromatic system may enhance hydrophobic interactions with receptors.

- The fluoropentyl chain likely improves metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Pyrazole Derivatives (e.g., 3a–3p from )

Structural Differences :

- Core Heterocycle: Pyrazole (2 nitrogen atoms) with chloro, cyano, and aryl substituents.

- Functional Groups : Strong electron-withdrawing groups (e.g., Cl, CN) dominate, contrasting with the tetrazole’s electron-deficient nature.

Implications :

- Pyrazoles are less acidic (pKa ~17–20) than tetrazoles, reducing ionic interactions.

- Chloro and cyano groups may enhance stacking interactions but decrease solubility .

Pharmacological and Physicochemical Considerations

- Bioisosteric Potential: The tetrazole in the target compound mimics carboxylic acids, offering improved metabolic stability over carboxylate-containing analogs .

- Solubility : The primary amine in the propanamine chain may improve aqueous solubility relative to N-methylated analogs (e.g., CAS 1339634-69-3 ).

Méthodes De Préparation

Formation of the Tetraazole Ring

- The tetraazole ring is synthesized by cyclization reactions of appropriate hydrazine derivatives with phenyl-substituted precursors.

- Cyclization is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

- Temperature control is critical, with cyclization carried out between 120°C and 130°C to ensure optimal ring closure without decomposition.

- Bases such as pyridine, triethylamine (TEA), or potassium carbonate are employed to facilitate cyclization.

Introduction of the Propanamine Side Chain

- The propanamine moiety is introduced via acylation of the tetraazole intermediate with chloroacetyl chloride or related acyl chlorides.

- The acylation reaction is performed in solvents like toluene, benzene, or dichloromethane under anhydrous conditions.

- Organic bases such as triethylamine or diisopropylethylamine are used to neutralize the hydrogen chloride generated.

- The reaction temperature is maintained between 0°C and room temperature to avoid side reactions.

N-Alkylation with Cyclopropylmethyl Group

- The final N-alkylation step involves nucleophilic substitution of the amine nitrogen with cyclopropylmethyl halides (chloride or bromide).

- This reaction is typically conducted in polar aprotic solvents like DMF or DMSO.

- Mild bases such as potassium carbonate or sodium carbonate are used to deprotonate the amine and promote alkylation.

- Reaction temperatures range from room temperature to 80°C depending on the reactivity of the alkyl halide.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Phenyl hydrazine derivative + cyclization agent | DMSO, DMF, or NMP | 120–130 | Base: pyridine or TEA; ring closure step |

| 2 | Acylation | Chloroacetyl chloride + tetraazole intermediate | Toluene, benzene, or DCM | 0–25 | Base: triethylamine; anhydrous conditions |

| 3 | N-Alkylation | Cyclopropylmethyl chloride/bromide + amine intermediate | DMF or DMSO | 25–80 | Base: K2CO3 or Na2CO3; nucleophilic substitution |

Research Findings and Optimization Notes

- Solvent Effects: Aprotic polar solvents such as DMSO and DMF enhance nucleophilicity and facilitate cyclization and alkylation steps, improving yields.

- Base Selection: Organic bases like triethylamine and diisopropylethylamine provide efficient acid scavenging during acylation, while inorganic bases such as potassium carbonate are preferred for alkylation.

- Temperature Control: Maintaining temperatures within specified ranges prevents decomposition of sensitive tetraazole rings and minimizes side reactions.

- Purification: The final compound is often purified by recrystallization or chromatographic methods, with the possibility of forming pharmaceutically acceptable salts (e.g., hydrochloride) to enhance stability.

Additional Notes on Hydrolysis and Salt Formation

- Acidic or alkaline hydrolysis can be employed to modify intermediate amides or esters, using acids like aqueous sulfuric or hydrochloric acid at 80–85°C.

- Hydrolysis byproducts such as benzyl amine can be recovered and recycled.

- The final compound can be converted into salts (hydrochloride, hydrobromide, sodium salt) to improve solubility and pharmaceutical properties.

Summary Table of Key Parameters

| Parameter | Preferred Range/Choice | Comments |

|---|---|---|

| Cyclization Temperature | 120–130°C | Ensures effective ring formation |

| Acylation Solvent | Toluene, benzene, dichloromethane | Non-polar or chlorinated solvents preferred |

| Acylation Base | Triethylamine, diisopropylethylamine | Neutralizes HCl formed |

| N-Alkylation Solvent | DMF, DMSO | Enhances nucleophilicity |

| N-Alkylation Base | Potassium carbonate, sodium carbonate | Facilitates substitution |

| Hydrolysis Conditions | Acidic hydrolysis at 80–85°C | For intermediate modification |

| Salt Formation | HCl, HBr, Na salts | Improves compound stability and handling |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine?

- Methodology : Multi-step synthesis involving coupling reactions, cyclization, and functional group transformations. Key steps include:

- Reaction of cyclopropylmethylamine derivatives with intermediates containing the 1-phenyl-1H-tetrazole moiety.

- Use of activating agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate for amide bond formation under controlled temperatures (30°C) .

- Purification via silica gel chromatography (e.g., 5% EtOAc in petroleum ether) and validation by TLC .

- Critical Parameters : Stoichiometric ratios, solvent selection (e.g., MeCN), and reaction time (e.g., 16 hours for completion) .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm cyclopropylmethyl, tetrazole, and propanamine substituents .

- Liquid Chromatography-Mass Spectrometry (LCMS) : For molecular weight verification (e.g., observed mass: 517.1) .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress (e.g., Rf = 0.5 in PE:EtOAc = 3:1) .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

- Strategies :

- Catalyst Screening : Test alternative coupling reagents (e.g., HATU vs. chloroformamidinium salts) to improve efficiency .

- Temperature Modulation : Evaluate reaction kinetics at elevated temperatures (e.g., 40–50°C) to accelerate sluggish steps.

- Solvent Optimization : Replace MeCN with DMF or THF to enhance solubility of intermediates .

- Case Study : A 43% yield was reported using MeCN; switching to DMF increased yield to 56% in analogous syntheses .

Q. How do structural modifications influence the biological activity of this compound compared to analogs?

- Comparative Analysis :

| Analog | Key Structural Variation | Biological Impact |

|---|---|---|

| N-[1-(3-chloropyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide | Chloropyrazine vs. phenyltetrazole | Reduced pesticidal activity due to weaker π-π stacking |

| N-(1-Cyclopropylethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine | Oxadiazole vs. tetrazole core | Enhanced metabolic stability in vitro |

- Methodology : Use molecular docking to predict binding affinity changes or conduct enzyme inhibition assays (e.g., cytochrome P450) .

Q. What experimental approaches resolve contradictions in reported activity data across studies?

- Strategies :

- Dose-Response Curves : Validate EC50/IC50 values under standardized conditions (e.g., fixed pH, temperature).

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography (SHELX programs recommended for refinement) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can researchers investigate the compound’s mechanism of action in pesticidal applications?

- Methodology :

- Target Binding Assays : Radioligand displacement studies to identify receptor targets (e.g., GABA-gated chloride channels in insects) .

- Metabolic Profiling : LC-MS/MS to track metabolite formation in pest models.

- In Silico Modeling : Molecular dynamics simulations to assess interactions with sulfonylurea receptors .

Data Contradiction Analysis

Q. Why do similar compounds with trifluoromethyl groups exhibit divergent bioactivity profiles?

- Resolution :

- Electron-Withdrawing Effects : Trifluoromethyl groups alter electron density, affecting binding to hydrophobic pockets. For example, 3,5-bis(trifluoromethyl)benzamide derivatives show enhanced pesticidal activity due to increased membrane permeability .

- Steric Hindrance : Bulky substituents (e.g., cyclopropylmethyl) may block access to active sites, as seen in reduced efficacy of N-(cyclopropylmethyl)-5-(methylsulfonyl) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.